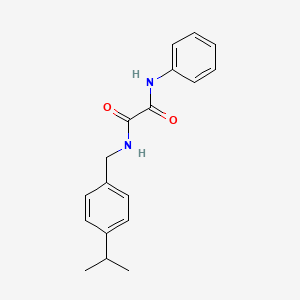
N-(4-isopropylbenzyl)-N'-phenylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylbenzyl)-N'-phenylethanediamide, also known as IBP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBP belongs to the class of organic compounds known as benzamides and is a derivative of the widely used painkiller, acetaminophen.
Mécanisme D'action
The mechanism of action of N-(4-isopropylbenzyl)-N'-phenylethanediamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and progression. N-(4-isopropylbenzyl)-N'-phenylethanediamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N-(4-isopropylbenzyl)-N'-phenylethanediamide has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting these pathways, N-(4-isopropylbenzyl)-N'-phenylethanediamide can prevent cancer cells from proliferating and induce apoptosis.
Biochemical and Physiological Effects
N-(4-isopropylbenzyl)-N'-phenylethanediamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cancer growth and progression. In addition, N-(4-isopropylbenzyl)-N'-phenylethanediamide has been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory conditions such as arthritis. N-(4-isopropylbenzyl)-N'-phenylethanediamide has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-isopropylbenzyl)-N'-phenylethanediamide for lab experiments is that it has been extensively studied and has a well-established synthesis method. In addition, N-(4-isopropylbenzyl)-N'-phenylethanediamide has been shown to have potent anti-cancer properties and can induce apoptosis in cancer cells. However, one of the limitations of N-(4-isopropylbenzyl)-N'-phenylethanediamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer treatment. Furthermore, N-(4-isopropylbenzyl)-N'-phenylethanediamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(4-isopropylbenzyl)-N'-phenylethanediamide, including further studies on its mechanism of action, optimization of its use in cancer treatment, and testing its safety and efficacy in clinical trials. In addition, N-(4-isopropylbenzyl)-N'-phenylethanediamide may have potential applications in the treatment of other diseases such as inflammation and neurodegenerative diseases. Further research is needed to explore these potential applications and to determine the full range of N-(4-isopropylbenzyl)-N'-phenylethanediamide's therapeutic potential.
Conclusion
In conclusion, N-(4-isopropylbenzyl)-N'-phenylethanediamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of various types of cancers. N-(4-isopropylbenzyl)-N'-phenylethanediamide has been extensively studied for its anti-cancer properties, and its mechanism of action involves the inhibition of enzymes and signaling pathways involved in cancer growth and progression. While N-(4-isopropylbenzyl)-N'-phenylethanediamide has several advantages for lab experiments, its limitations include a lack of understanding of its mechanism of action and a lack of clinical trial data. Nevertheless, N-(4-isopropylbenzyl)-N'-phenylethanediamide holds promise as a potential therapeutic agent for the treatment of cancer and other diseases, and further research is needed to explore its full therapeutic potential.
Méthodes De Synthèse
N-(4-isopropylbenzyl)-N'-phenylethanediamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 4-isopropylbenzylamine with phenylacetyl chloride in the presence of a base to form N-(4-isopropylbenzyl)-N'-phenylacetamide. This intermediate is then treated with hydrazine hydrate to form N-(4-isopropylbenzyl)-N'-phenylhydrazinecarboxamide, which is subsequently reduced with sodium borohydride to produce N-(4-isopropylbenzyl)-N'-phenylethanediamide.
Applications De Recherche Scientifique
N-(4-isopropylbenzyl)-N'-phenylethanediamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of various types of cancers. In vitro studies have shown that N-(4-isopropylbenzyl)-N'-phenylethanediamide can inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. Furthermore, N-(4-isopropylbenzyl)-N'-phenylethanediamide has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for cancer treatment. In addition to its anti-cancer properties, N-(4-isopropylbenzyl)-N'-phenylethanediamide has also been studied for its potential use in the treatment of neuropathic pain, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N'-phenyl-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(2)15-10-8-14(9-11-15)12-19-17(21)18(22)20-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPQLDZHXLYGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-phenyl-N-[(4-propan-2-ylphenyl)methyl]oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl phenylacetate](/img/structure/B5153827.png)
![N-(3-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5153832.png)
![3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5153840.png)
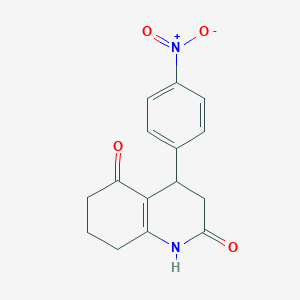
![1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5153870.png)
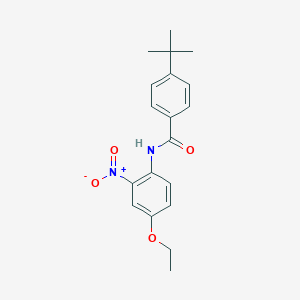
![isopropyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5153878.png)
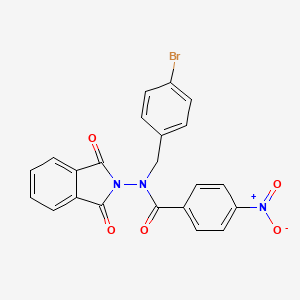
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5153894.png)
![N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5153900.png)
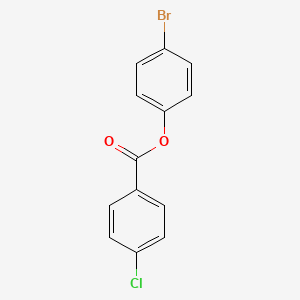
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5153904.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5153907.png)
![N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5153921.png)